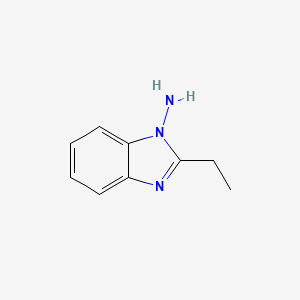
4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-carboxylic acid
Descripción general
Descripción
4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-carboxylic acid (4-DMTPCA) is an organic compound that is found in various plant species, as well as in some fungi. It is a member of the class of compounds known as tetrahydropyran-4-carboxylic acids, which are known for their potential applications in medicine and biotechnology. This compound has been studied for its potential use as a therapeutic agent, and has been shown to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Asymmetric Ligands and Complexes
Research by Olguín and Brooker (2011) developed synthetic methodologies for generating 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, leading to the production of compounds like dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. These compounds are pivotal in accessing new, asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety, which further facilitates the synthesis of mixed metal polynuclear complexes, showcasing their utility in coordination chemistry and potentially catalysis (Olguín & Brooker, 2011).
Structural and Spectral Investigations
A study conducted by Viveka et al. (2016) focused on the experimental and theoretical examination of a biologically significant pyrazole-4-carboxylic acid derivative, demonstrating the compound's characterization through various spectroscopic techniques and X-ray diffraction. The research provides insights into the compound's structural properties, contributing to the understanding of its potential applications in material science and molecular engineering (Viveka et al., 2016).
Corrosion Inhibition
Emregül and Hayvalı (2006) explored the corrosion inhibition properties of a Schiff base derived from phenazone and vanillin, which shares structural similarities with the target compound. This research highlights the potential application of such compounds in protecting metals from corrosion, particularly in acidic environments, indicating their relevance in materials science and industrial applications (Emregül & Hayvalı, 2006).
Molecular Conformation and Hydrogen Bonding
Research by Asma et al. (2018) on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, including compounds with structural motifs similar to the target compound, explored their molecular conformation and hydrogen bonding patterns. This study contributes to the understanding of molecular interactions and the design of molecular frameworks, which are crucial in the development of new materials and pharmaceuticals (Asma et al., 2018).
Optical Properties and Material Science
El-Ghamaz et al. (2017) synthesized antipyrine derivatives, including those related to the target compound, and studied their thin films' optical properties. The findings have implications for the development of advanced materials with specific optical characteristics, relevant in electronics and photonics (El-Ghamaz et al., 2017).
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)14(13(15)16)3-5-17-6-4-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKJYQYCCVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCOCC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594457 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
CAS RN |
919017-08-6 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




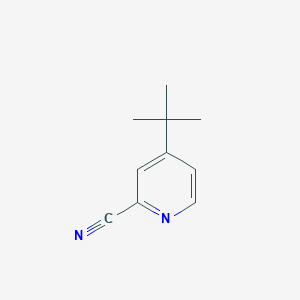
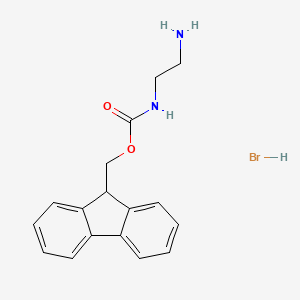
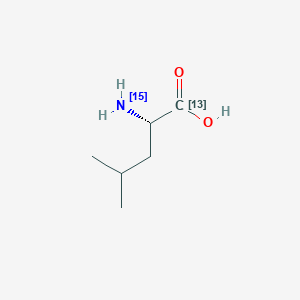

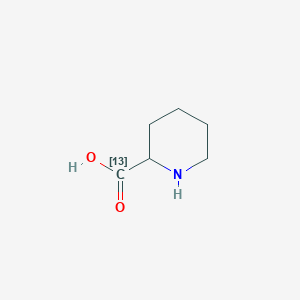

![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)
![4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1626935.png)
methanol](/img/structure/B1626937.png)

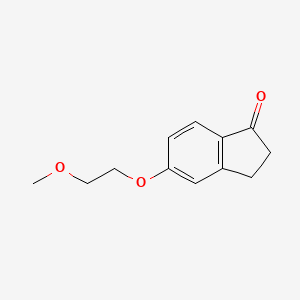
![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)
